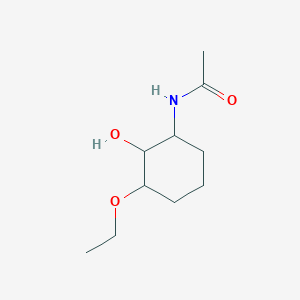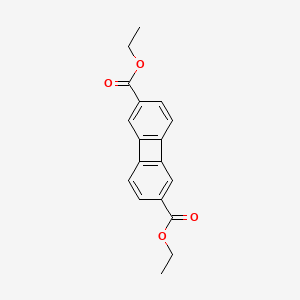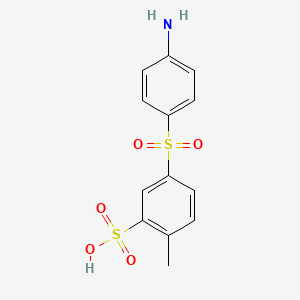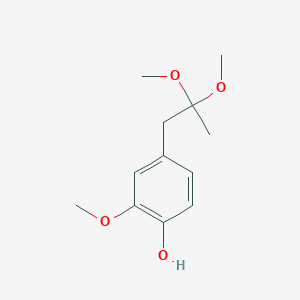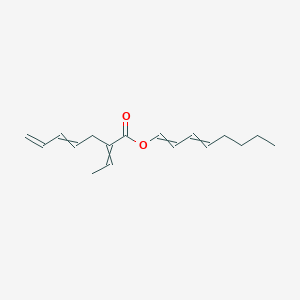
octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate: is an organic compound characterized by its unique structure, which includes conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate can be achieved through the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction typically occurs under mild conditions of temperature and pressure (70°C, 100 atm) to yield the desired esters .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and halogenating agents are frequently employed.
Major Products: The major products formed from these reactions include epoxides, saturated esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of polymers and other materials due to its reactive double bonds, which allow for various polymerization reactions .
Mechanism of Action
The mechanism by which octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate exerts its effects involves the reactivity of its conjugated double bonds. These bonds can participate in electrophilic and nucleophilic addition reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Ethyl decadienoate: Known for its use in flavors and perfumery.
2,6-Octadienal: Another compound with conjugated double bonds, used in various chemical applications.
Uniqueness: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is unique due to its specific structure, which includes both octadienyl and ethylidene groups.
Properties
CAS No. |
94698-90-5 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate |
InChI |
InChI=1S/C17H24O2/c1-4-7-9-10-11-13-15-19-17(18)16(6-3)14-12-8-5-2/h5-6,8,10-13,15H,2,4,7,9,14H2,1,3H3 |
InChI Key |
LCSQBGWJHBHIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=COC(=O)C(=CC)CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

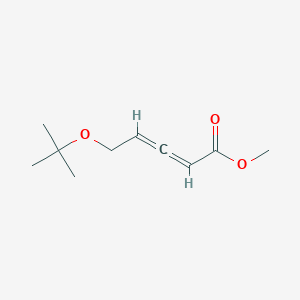
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

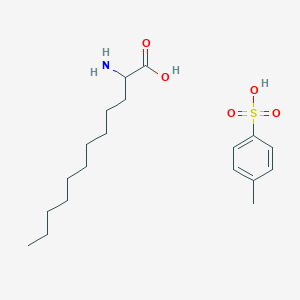
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
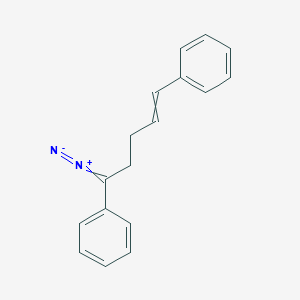
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
